molecular formula C20H28N4 B6978473 1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine

Cat. No.: B6978473
M. Wt: 324.5 g/mol
InChI Key: ODHRTCSSYCHMLD-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine is a complex organic compound that features a piperidine ring, a benzyl group, and a pyrazine moiety

Properties

IUPAC Name

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-16-14-24(15-18-6-4-3-5-7-18)11-9-20(16)22-10-8-19-13-21-12-17(2)23-19/h3-7,12-13,16,20,22H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHRTCSSYCHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NCCC2=NC(=CN=C2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with a benzyl group and a methyl group through alkylation reactions. The pyrazine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-methylpiperidine: Lacks the pyrazine moiety, making it less versatile in certain applications.

    N-benzylpiperidine: Similar structure but without the methyl and pyrazine groups, affecting its chemical reactivity and biological activity.

    3-methylpiperidine:

Uniqueness

1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine is unique due to the presence of both the benzyl and pyrazine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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